![molecular formula C6H14N2 B186675 N-Methylpiperidin-3-amine CAS No. 150395-92-9](/img/structure/B186675.png)
N-Methylpiperidin-3-amine
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Overview
Description
“N-Methylpiperidin-3-amine” is a compound that belongs to the class of organic compounds known as piperidines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in modern organic chemistry. A study by Justin H. Wilde, Diane A. Dickie, and W. Dean Harman describes a highly divergent synthesis of 3-Aminotetrahydropyridines. The process involves dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment undergoing protonation at C6 followed by regioselective amination at C5 with a variety of primary and secondary amines .
Molecular Structure Analysis
The molecular structure of “N-Methylpiperidin-3-amine” can be represented by the formula C6H14N2 . The InChI code for the compound is 1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methylpiperidin-3-amine” include a molecular weight of 114.19 g/mol . The compound is also characterized by a topological polar surface area of 29.3 Ų .
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are known for their pharmacophoric features and are utilized in various therapeutic applications. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Life Science Research
In life science research, piperidine derivatives can be used in cell biology, genomics, proteomics, and other fields. They may be involved in the synthesis of compounds or as part of the analytical process .
Material Science
Piperidine compounds can play a role in material science research. They might be used in the development of new materials or in the study of material properties .
Chemical Synthesis
In chemical synthesis, piperidine derivatives are valuable intermediates. They can be used to synthesize a wide range of chemical compounds for various applications .
Chromatography
Piperidine derivatives can be used in chromatography as standards or reagents to help identify and quantify other substances .
Analytical Research
In analytical research, these compounds can be used as reference materials or in the development of new analytical methods .
Alzheimer’s Disease Treatment
Some piperidine derivatives have shown potential in Alzheimer’s disease treatment by expressing antiaggregatory and antioxidant effects .
Antioxidant Properties
Piperidine-based compounds like Piperine have demonstrated powerful antioxidant action due to their capability of hindering or suppressing free radicals .
Safety and Hazards
The safety data sheet for a similar compound, “N,N-dimethylpiperidin-3-amine dihydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperidine and its derivatives, including “N-Methylpiperidin-3-amine”, have significant potential in drug discovery and development . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .
Mechanism of Action
- N-Methylpiperidin-3-amine (also known as 1-methylpiperidin-3-amine) is a synthetic compound with a piperidine ring structure . However, specific primary targets for this compound are not widely documented in the literature.
- Generally, piperidine derivatives exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact targets for N-Methylpiperidin-3-amine may vary depending on its specific context of use.
- N-Methylpiperidin-3-amine is primarily a kappa-opioid receptor agonist . It also possesses local anesthetic effects.
- Compared to morphine, N-Methylpiperidin-3-amine may produce less smooth muscle spasm, constipation, and depression of the cough reflex .
- Interestingly, N-Methylpiperidin-3-amine has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
N-methylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAXTAOSOVPBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576653 |
Source
|
Record name | N-Methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpiperidin-3-amine | |
CAS RN |
150395-92-9 |
Source
|
Record name | N-Methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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